N-[(1-phenylcyclopentyl)methyl]-2-piperidin-1-ylpropanamide;hydrochloride
Overview
Description
N-[(1-phenylcyclopentyl)methyl]-2-piperidin-1-ylpropanamide;hydrochloride:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-phenylcyclopentyl)methyl]-2-piperidin-1-ylpropanamide;hydrochloride typically involves the reaction of 1-phenylcyclopentylmethylamine with 2-piperidin-1-ylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like toluene or acetonitrile. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of aralkylamines on cellular processes. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure may be modified to enhance its pharmacological properties and target specific biological pathways.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of N-[(1-phenylcyclopentyl)methyl]-2-piperidin-1-ylpropanamide;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide
- 2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide
Comparison: Compared to similar compounds, N-[(1-phenylcyclopentyl)methyl]-2-piperidin-1-ylpropanamide;hydrochloride exhibits unique structural features that influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(1-phenylcyclopentyl)methyl]-2-piperidin-1-ylpropanamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O.ClH/c1-17(22-14-8-3-9-15-22)19(23)21-16-20(12-6-7-13-20)18-10-4-2-5-11-18;/h2,4-5,10-11,17H,3,6-9,12-16H2,1H3,(H,21,23);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIMQTUXNFYKRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCCC1)C2=CC=CC=C2)N3CCCCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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